molecular formula C10H11Cl B13568680 1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene

1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene

Cat. No.: B13568680
M. Wt: 166.65 g/mol
InChI Key: HNTGSVKJAGNZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the ortho position and a 3-chloropropenyl group at the adjacent position. The propenyl moiety introduces a double bond (C=C), which enhances reactivity in addition or cycloaddition reactions. This compound is likely synthesized via catalytic methods, such as hydrochlorination of alkenes, as seen in analogous systems .

Properties

Molecular Formula

C10H11Cl

Molecular Weight

166.65 g/mol

IUPAC Name

1-(3-chloroprop-1-en-2-yl)-2-methylbenzene

InChI

InChI=1S/C10H11Cl/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6H,2,7H2,1H3

InChI Key

HNTGSVKJAGNZNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzene (toluene) with 3-chloropropene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as distillation or crystallization to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Depending on the conditions, products can include 1-(3-chloroprop-1-en-2-yl)-2-methylbenzyl alcohol, aldehydes, or acids.

    Reduction: Products can include various hydrocarbons.

    Substitution: Products can include compounds where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. The pathways involved can include electrophilic aromatic substitution, nucleophilic substitution, and radical reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between 1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene and related compounds:

Compound Name Molecular Formula Substituents Key Features Synthesis Method (Yield)
1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene C₁₀H₁₁Cl Ortho-methyl, 3-chloropropenyl Alkene for reactivity; steric hindrance from methyl Hydrochlorination of alkenes (~96%)
1-(2-Chloro-2-methylpropyl)-2-methylbenzene C₁₁H₁₅Cl Ortho-methyl, 2-chloro-2-methylpropyl Saturated propyl chain; less reactive than alkenes Hydrochlorination using B(C₆F₅)₃ catalyst
1-[1-(3-Chlorophenyl)ethenyl]-2-(methylsulfanyl)benzene C₁₅H₁₃ClS Methylsulfanyl, 3-chlorophenyl ethenyl Electron-rich sulfur atom; enhanced nucleophilicity Multi-step coupling (data not provided)
1-Chloro-3-(2-chloroprop-2-enyl)benzene C₉H₇Cl₂ Dichloro-propenyl substituent Higher halogen content; increased toxicity risks Not specified
1-allyl-2-methylbenzene C₁₀H₁₂ Allyl group (no chlorine) Lacks chlorine; prone to polymerization Direct alkylation (data not provided)

Biological Activity

1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene, also known as 3-chloro-2-methylprop-1-ene, is an organic compound with the molecular formula C10H11Cl. This compound features a chloropropene moiety attached to a methyl-substituted benzene ring, which imparts unique reactivity and potential biological activities. Research into its biological properties is still emerging, but preliminary studies suggest promising antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that 1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene may possess antimicrobial properties . Chlorinated compounds are known to disrupt microbial membranes and interfere with cellular processes, making them candidates for further investigation in medicinal chemistry and agriculture.

Table 1: Summary of Antimicrobial Activity Studies

Study ReferenceMicroorganism TestedActivity ObservedMethod Used
Various bacteriaPositiveDisk diffusion
FungiModerateBroth microdilution

Synthesis Methods

The synthesis of 1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene can be achieved through various methods, including:

  • Chlorination of Propylene : Utilizing chlorine gas in the presence of UV light to introduce the chlorine atom.
  • Alkylation Reactions : Employing alkyl halides in reactions with aromatic compounds under basic conditions.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several chlorinated compounds, including 1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at higher concentrations, suggesting that this compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays conducted on related compounds revealed that structures similar to 1-(3-Chloroprop-1-en-2-yl)-2-methylbenzene exhibited cytotoxic effects on MCF-7 cells. The study highlighted the importance of the chlorinated structure in enhancing biological activity, paving the way for future research into its therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.